4-(4-Ethenylphenyl)butan-1-amine;hydrochloride
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Overview
Description
4-(4-Ethenylphenyl)butan-1-amine;hydrochloride is a chemical compound with the molecular formula C12H17N·HCl It is a derivative of butanamine, featuring an ethenyl group attached to a phenyl ring, which is further connected to a butan-1-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Ethenylphenyl)butan-1-amine;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-ethenylbenzaldehyde and butan-1-amine.
Condensation Reaction: The 4-ethenylbenzaldehyde undergoes a condensation reaction with butan-1-amine in the presence of a suitable catalyst, such as sodium cyanoborohydride, to form the intermediate 4-(4-ethenylphenyl)butan-1-amine.
Hydrochloride Formation: The intermediate is then treated with hydrochloric acid to form the hydrochloride salt, resulting in this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used, and the reactions are carried out in industrial reactors.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Quality Control: The final product undergoes rigorous quality control to ensure it meets the required specifications for industrial applications.
Chemical Reactions Analysis
Types of Reactions
4-(4-Ethenylphenyl)butan-1-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form corresponding epoxides or diols.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The amine group can participate in substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are used under mild conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method.
Substitution: Reagents like acyl chlorides or anhydrides are used in the presence of a base such as triethylamine.
Major Products Formed
Epoxides and Diols: From oxidation reactions.
Saturated Derivatives: From reduction reactions.
Amides and Derivatives: From substitution reactions.
Scientific Research Applications
4-(4-Ethenylphenyl)butan-1-amine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biological systems, including as a ligand for certain receptors.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Ethenylphenyl)butan-1-amine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Ethylphenyl)butan-1-amine
- 4-(4-Phenylphenoxy)butan-1-amine;hydrochloride
- 4-(4-Chlorophenoxy)butan-1-amine;hydrochloride
- 4-(4-Fluorophenyl)butan-1-amine
Uniqueness
4-(4-Ethenylphenyl)butan-1-amine;hydrochloride is unique due to the presence of the ethenyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
820973-58-8 |
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Molecular Formula |
C12H18ClN |
Molecular Weight |
211.73 g/mol |
IUPAC Name |
4-(4-ethenylphenyl)butan-1-amine;hydrochloride |
InChI |
InChI=1S/C12H17N.ClH/c1-2-11-6-8-12(9-7-11)5-3-4-10-13;/h2,6-9H,1,3-5,10,13H2;1H |
InChI Key |
RWYWNHSHDLDHFU-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=C(C=C1)CCCCN.Cl |
Origin of Product |
United States |
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